6-methyl-2-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
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Overview
Description
6-methyl-2-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with guanidine derivatives under acidic or basic conditions.
Introduction of the thiadiazole moiety: This step involves the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base to form the 1,3,4-thiadiazole ring.
Attachment of the carboxamide group: This can be done by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or ester, under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated pyrimidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrimidine derivatives.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Possible applications in the development of agrochemicals or materials science.
Mechanism of Action
The mechanism of action of 6-methyl-2-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide: Lacks the thiadiazole moiety.
N-(1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide: Lacks the methyl and methylsulfanyl groups.
Uniqueness
6-methyl-2-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is unique due to the presence of both the thiadiazole and pyrimidine rings, as well as the methylsulfanyl and carboxamide functional groups. This combination of structural features may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
6-methyl-2-methylsulfanyl-N-(1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5OS2/c1-5-3-6(12-8(11-5)16-2)7(15)13-9-14-10-4-17-9/h3-4H,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEOFVJPQGBTHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)C(=O)NC2=NN=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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